molecular formula C21H15F3N4O3S B607691 GNE-618

GNE-618

Cat. No.: B607691
M. Wt: 460.4 g/mol
InChI Key: LKBHAGGICJWHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-618 is a potent, orally active nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with an IC50 of 6 nM . It depletes intracellular NAD+ levels by blocking the salvage pathway of NAD biosynthesis, thereby inducing apoptosis in cancer cells dependent on this pathway . Structurally, this compound features a bi-aryl sulfone scaffold with a terminal phenyl-trifluoromethyl group, which optimizes interactions within the NAMPT substrate-binding tunnel . Preclinical studies demonstrate its efficacy in xenograft models, achieving tumor growth inhibition (54% in NCI-H460 models at 100 mg/kg) . However, resistance mutations in NAMPT (e.g., S165Y, G217R) significantly reduce its potency in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GNE-618 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product .

Chemical Reactions Analysis

Biochemical Mechanism of Action

GNE-618 competitively inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in NAD biosynthesis:

NAMPT+Nicotinamide+PRPPGNE 618 inhibitionNo NMN NAD production\text{NAMPT}+\text{Nicotinamide}+\text{PRPP}\xrightarrow{\text{GNE 618 inhibition}}\text{No NMN NAD production}

  • Potency : Inhibits NAMPT with an IC<sub>50</sub> of 0.006 µM in biochemical assays and reduces cellular NAD levels with an EC<sub>50</sub> of 2.6 nM in Calu-6 lung cancer cells .

  • Cellular Effects :

    • Induces cell death via NAD depletion (>95% within 24 hours) .

    • Disrupts glycolysis, nucleotide synthesis, and amino acid metabolism .

    • Protection by nicotinic acid (NA) requires early intervention (<24 hours) to bypass NAMPT inhibition .

Metabolic Pathway Interactions

This compound’s NAD depletion triggers broad metabolic reprogramming:

Table 1: Metabolic Effects of this compound in Calu-6 Cells

PathwayObserved ChangesTimeframe
NAD Salvage ↓ NAD, NMN, NAM24 hours
Glycolysis ↓ 2-phosphoglycerate, phosphoenolpyruvate6–24 hours
Nucleotide Synthesis ↓ Purine/pyrimidine intermediates24 hours
Amino Acid Metabolism ↑ Aspartate, alanine; ↓ glutamate24 hours

Resistance Mechanisms and Structural Insights

Mutations in NAMPT confer resistance to this compound through steric hindrance or allosteric modulation:

Table 2: NAMPT Mutations Impacting this compound Efficacy

MutationResistance MechanismFold Change in IC<sub>50</sub>
G217RSteric clash in inhibitor-binding pocket>100
S165A/FAllosteric helix unwinding (PRPP site)10–20
H191RDisrupted π-stacking with inhibitor>100
  • Structural Basis : Crystal structures reveal that G217R and H191R mutations physically obstruct this compound’s bi-aryl sulfone core .

In Vivo Reactivity and Pharmacodynamics

  • Tumor Models : Reduces NAD by >98% in NAPRT1-deficient xenografts (e.g., HT-1080 fibrosarcoma, PC3 prostate) .

  • NA Co-Treatment Paradox :

    • In vitro: NA fails to rescue NAPRT1-deficient cells .

    • In vivo: NA partially restores tumor NAD levels, blunting this compound efficacy due to host liver metabolism .

Table 3: NAMPT Inhibitor Benchmarking

CompoundIC<sub>50</sub> (nM)Key Differentiator
This compound6High potency, bi-aryl sulfone core
GMX-17787Retinal toxicity risk
APO86615Clinical trial discontinuation

Synthetic Considerations

While detailed synthetic routes are proprietary, this compound’s core structure features:

  • A bi-aryl sulfone scaffold critical for NAMPT binding .

  • A trans-cyclopropane moiety enhancing metabolic stability .

This compound exemplifies targeted NAD metabolism disruption with well-characterized on-target effects and resistance liabilities. Its clinical potential hinges on biomarker-driven patient selection (e.g., low NAPRT1 expression) and combinatorial strategies to mitigate NAD salvage .

Scientific Research Applications

Efficacy in Different Cancer Types

GNE-618 has been evaluated across multiple cancer types, demonstrating promising results:

  • Non-Small Cell Lung Cancer (NSCLC) : Studies have shown that this compound significantly reduces tumor growth in NSCLC models. It was found that NAMPT mRNA and protein levels inversely correlate with sensitivity to this compound across various NSCLC cell lines, indicating potential biomarkers for patient stratification .
  • Ovarian Cancer : The compound exhibits potent anti-proliferative effects on ovarian cancer cells, with an IC50 value of 4.3 nM. This highlights its potential as a therapeutic agent for resistant ovarian cancers .
  • Prostate Cancer : In prostate cancer models, this compound reduced NAD+ levels with an EC50 of 1.2 nM, showcasing its effectiveness in targeting prostate tumors .

Case Studies and Clinical Insights

Several case studies have documented the clinical applications of this compound, focusing on its integration into therapeutic regimens and patient outcomes:

  • Patient-Derived Tumor Models : In a study involving patient-derived tumor models, this compound demonstrated significant tumor growth inhibition. This suggests that patient stratification based on NAMPT sensitivity could enhance therapeutic effectiveness .
  • Combination Therapies : Research indicates that co-administration of nicotinic acid (NA) with this compound may mitigate toxicity to normal tissues while maximizing anti-tumor effects. This approach could be crucial for improving patient outcomes in clinical settings .
  • Resistance Mechanisms : Investigations into resistance mechanisms have identified mutations in NAMPT that confer resistance to this compound. Understanding these mechanisms is vital for developing next-generation NAMPT inhibitors that can overcome resistance and improve clinical efficacy .

Data Summary

The following table summarizes key findings related to the applications of this compound across various studies:

Cancer Type Model IC50/EC50 Key Findings
Non-Small Cell LungCell LinesIC50 < 0.006 µMReduced tumor growth; sensitivity linked to NAMPT expression
Ovarian CancerA2780 Cell LineIC50 = 4.3 nMSignificant anti-proliferative effects
Prostate CancerPC3 Cell LineEC50 = 1.2 nMEffective NAD+ depletion
Patient-Derived ModelsVarious TumorsN/ADemonstrated tumor growth inhibition

Mechanism of Action

GNE-618 exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the enzyme responsible for the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide. By blocking this enzyme, this compound depletes cellular nicotinamide adenine dinucleotide levels, leading to reduced energy production and cell death. This mechanism is particularly effective in tumor cells, which rely heavily on nicotinamide adenine dinucleotide for survival and proliferation .

Comparison with Similar Compounds

GNE-618 belongs to the bi-aryl sulfone class of NAMPT inhibitors, distinct from earlier agents like APO866 (noncompetitive inhibitor) and GMX1778 (cyanoguanidine class) . Below is a comparative analysis:

Structural and Mechanistic Differences

Compound Chemical Class Key Structural Features Binding Mechanism
This compound Bi-aryl sulfone Phenyl-trifluoromethyl terminal group Herringbone stacking with H191 imidazole; sensitive to G217/S165 mutations
APO866 (FK866) Noncompetitive inhibitor Flexible linker Binds deep in the PRPP pocket; less affected by G217 mutations
GMX1778 Cyanoguanidine Rigid cyanoguanidine core Competes with nicotinamide; resistance linked to NAPRT1 expression
OT-82 Pyrazolopyrimidine Polar substituents Higher potency (IC50 < 2 nM); evades resistance via distinct binding

Resistance Profiles

Mutations in NAMPT differentially impact inhibitor efficacy:

  • G217 Mutations :
    • G217R : Reduces this compound potency >100-fold by sterically blocking its terminal group. APO866 retains partial activity due to flexible linker .
    • G217A/V : Causes moderate resistance (25–70x IC50 shift) by disrupting H191-D219 hydrogen bonds .
  • S165 Mutations :
    • S165Y/F : Confers 1,000x resistance to this compound via allosteric disruption of the PRPP-binding helix. APO866 and GMX1778 show only 10x and 100x shifts, respectively .

Biochemical and Cellular Potency

Compound Wild-Type IC50 (nM) S165Y IC50 Shift G217R IC50 Shift NAPRT1-Deficient Cell Efficacy In Vivo Efficacy
This compound 6 1,000x >100x High (IC50 < 10 nM) 54% TGI (NCI-H460)
APO866 0.3–1 10x 30x Moderate (IC50 ~50 nM) Limited by toxicity
GMX1778 3–5 100x >500x Low (IC50 >100 nM) Phase I trial halted (thrombocytopenia)
OT-82 0.5–2 Not reported Not reported High (IC50 < 2 nM) Superior to this compound in Ewing sarcoma

Therapeutic Advantages and Limitations

  • This compound :
    • Advantages : Oral bioavailability, potent NAD depletion in NAPRT1-deficient tumors .
    • Limitations : Susceptible to S165/G217 mutations; requires biomarker stratification .
  • APO866/GMX1778 :
    • Advantages : Well-characterized resistance mechanisms; APO866 retains activity against G217 mutants .
    • Limitations : Poor pharmacokinetics (GMX1778) and dose-limiting toxicities .
  • OT-82: Advantages: Higher potency and broader activity against resistant tumors . Limitations: Limited clinical data.

Biological Activity

GNE-618 is a novel small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the NAD salvage pathway. This compound has garnered attention due to its potential as an anticancer agent, particularly in tumor cells that exhibit dependency on this metabolic pathway. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for therapeutic use.

This compound functions by inhibiting NAMPT, leading to a significant depletion of NAD levels within the cell. The depletion of NAD is critical because this metabolite is involved in numerous cellular processes, including DNA repair, energy metabolism, and cell survival. Inhibition of NAMPT by this compound results in:

  • Cell Death Induction : Studies have shown that treatment with this compound leads to increased cell death in various cancer cell lines. For instance, in Calu-6 non-small cell lung carcinoma (NSCLC) cells, exposure to this compound resulted in a marked increase in the sub-2N cell population, indicative of apoptosis .
  • Cell Cycle Arrest : this compound treatment has been associated with significant alterations in the cell cycle. Specifically, it reduces the percentage of cells in the G1 and M phases while increasing the sub-G1 population, suggesting a shift towards apoptosis .

Efficacy in Cancer Models

This compound has demonstrated potent antitumor effects across multiple cancer types. The following table summarizes findings from various studies regarding its efficacy:

Cancer TypeModel TypeEfficacy ObservedReference
Non-Small Cell Lung Cancer (NSCLC)Cell lines (Calu-6)EC50 = 13.6 nM (ATP assay)
Gastric CancerPatient-derived xenograftsReduced tumor growth
SarcomaPatient-derived xenograftsEfficacy diminished with NA co-administration
Prostate CancerXenograft modelsGreater than 98% inhibition of NAD generation

Case Studies

Several case studies have highlighted the effectiveness of this compound as an NAMPT inhibitor:

  • NSCLC Model : In a study involving A549 NSCLC models, this compound significantly reduced tumor growth. The study noted that sensitivity to this compound correlated with NAMPT expression levels, suggesting that tumors with higher NAMPT levels may respond better to treatment .
  • Gastric Cancer : Patient-derived gastric tumor models treated with this compound exhibited substantial reductions in tumor size, reinforcing its potential as a therapeutic agent against gastric malignancies .
  • Sarcoma : In sarcoma models, co-administration of nicotinic acid (NA) with this compound was found to reverse its efficacy, highlighting the importance of metabolic context when considering NAMPT inhibitors for treatment .

Research Findings

Recent research has elucidated several key findings regarding this compound:

  • IC50 Values : The compound exhibits an IC50 value of approximately 0.006 µM for NAMPT inhibition and an EC50 for NAD depletion of 2.6 nM in Calu-6 cells .
  • Cell Viability Effects : In vitro studies have shown that this compound can reduce cellular viability significantly across various cancer cell lines, with EC50 values ranging from 16 to 38 nM depending on the assay used .
  • Potential for Combination Therapy : The interaction between NA and this compound suggests that combination therapies may be necessary to mitigate toxicity while maximizing antitumor efficacy .

Properties

IUPAC Name

N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBHAGGICJWHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-618
Reactant of Route 2
GNE-618
Reactant of Route 3
Reactant of Route 3
GNE-618
Reactant of Route 4
Reactant of Route 4
GNE-618
Reactant of Route 5
Reactant of Route 5
GNE-618
Reactant of Route 6
Reactant of Route 6
GNE-618

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.